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molecular formula C9H17NO2 B8280856 Cyclopropanecarboxylic acid, 1-[(dimethylamino)methyl]-, ethyl ester CAS No. 633335-74-7

Cyclopropanecarboxylic acid, 1-[(dimethylamino)methyl]-, ethyl ester

Cat. No. B8280856
M. Wt: 171.24 g/mol
InChI Key: FUDHWNWCNGJWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429609B2

Procedure details

To a solution of 222 mg of 1-dimethylaminomethyl-cyclopropane carboxylic acid ethyl ester in 0.4 mL of ethanol was added 0.1 mL of 5N sodium hydroxide aqueous solution, and stirred overnight at room temperature. The reaction solution was added with 0.5 mL of 1N hydrochloric acid, and the solvent and water were evaporated, to give 78 mg of a mixture of the title compound and sodium chloride as a white powder.
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH2:9][N:10]([CH3:12])[CH3:11])[CH2:8][CH2:7]1)=[O:5])C.[OH-].[Na+].Cl>C(O)C>[CH3:11][N:10]([CH2:9][C:6]1([C:4]([OH:5])=[O:3])[CH2:8][CH2:7]1)[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
222 mg
Type
reactant
Smiles
C(C)OC(=O)C1(CC1)CN(C)C
Name
Quantity
0.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent and water were evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C)CC1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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